2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate is a complex organic compound characterized by the presence of both chloro and nitro functional groups on a phenyl ring, as well as a fluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate typically involves multiple steps, starting with the preparation of the key intermediates The initial step often includes the nitration of 4-chlorophenyl compounds to introduce the nitro group This is followed by the formation of the oxoethyl group through a series of reactions involving acylation and esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of key enzymes or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes or interfere with the signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-ethylphenyl)carbamoyl]propanoate
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(4-fluorophenyl)carbamoyl]propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O6/c19-14-6-1-11(9-15(14)22(26)27)16(23)10-28-18(25)8-7-17(24)21-13-4-2-12(20)3-5-13/h1-6,9H,7-8,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWPCRVBYXKJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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